molecular formula C12H16N2O6 B12390906 N1-Allylpseudouridine

N1-Allylpseudouridine

Katalognummer: B12390906
Molekulargewicht: 284.26 g/mol
InChI-Schlüssel: WBEHOTJAWMHVNB-ITRGKUQCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N1-Allylpseudouridine is a purine nucleoside analog known for its broad antitumor activity, particularly targeting indolent lymphoid malignancies. This compound is a derivative of pseudouridine, where an allyl group is attached to the nitrogen at position 1 of the pseudouridine molecule. It has shown potential in various scientific research applications due to its unique chemical properties and biological activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1-Allylpseudouridine typically involves the modification of pseudouridine. The allylation process can be achieved through a series of chemical reactions, including the use of allyl halides in the presence of a base. The reaction conditions often require controlled temperatures and specific solvents to ensure the successful attachment of the allyl group to the pseudouridine molecule .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis processes, utilizing automated reactors and continuous flow systems to optimize yield and purity. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the isolation of high-purity this compound for research and therapeutic applications .

Analyse Chemischer Reaktionen

Types of Reactions

N1-Allylpseudouridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, pH levels, and solvents to achieve the desired chemical transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pseudouridine analogs .

Wissenschaftliche Forschungsanwendungen

N1-Allylpseudouridine has a wide range of scientific research applications, including:

Wirkmechanismus

N1-Allylpseudouridine exerts its effects through several mechanisms:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its allyl group, which imparts distinct chemical and biological properties compared to other pseudouridine derivatives. Its ability to inhibit DNA synthesis and induce apoptosis makes it a valuable compound for cancer research and therapy .

Eigenschaften

Molekularformel

C12H16N2O6

Molekulargewicht

284.26 g/mol

IUPAC-Name

5-[(2S,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-prop-2-enylpyrimidine-2,4-dione

InChI

InChI=1S/C12H16N2O6/c1-2-3-14-4-6(11(18)13-12(14)19)10-9(17)8(16)7(5-15)20-10/h2,4,7-10,15-17H,1,3,5H2,(H,13,18,19)/t7-,8?,9+,10+/m1/s1

InChI-Schlüssel

WBEHOTJAWMHVNB-ITRGKUQCSA-N

Isomerische SMILES

C=CCN1C=C(C(=O)NC1=O)[C@H]2[C@H](C([C@H](O2)CO)O)O

Kanonische SMILES

C=CCN1C=C(C(=O)NC1=O)C2C(C(C(O2)CO)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.